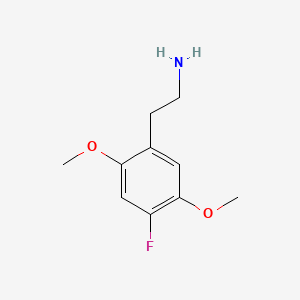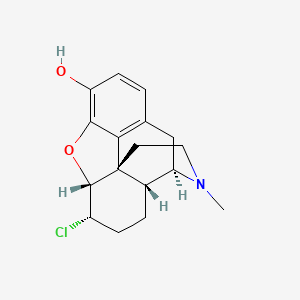
Chlorodihydromorphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodihydromorphide is a synthetic opioid derivative of morphine. It is structurally similar to morphine but has been modified to include a chlorine atom. This compound is known for its potent analgesic properties and has been studied for its potential use in pain management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorodihydromorphide can be synthesized through several chemical reactions involving morphine as the starting material. The primary synthetic route involves the chlorination of dihydromorphine. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the chlorination reaction is carefully monitored to maintain the desired temperature and pressure conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodihydromorphide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chlorodihydromorphide has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the effects of structural modifications on opioid activity.
Biology: Research has focused on its interactions with opioid receptors and its potential as a tool for understanding pain mechanisms.
Medicine: this compound’s potent analgesic properties make it a candidate for pain management therapies, especially in cases where traditional opioids are ineffective.
Industry: The compound is used in the development of new analgesic drugs and in the study of opioid receptor pharmacology.
Wirkmechanismus
Chlorodihydromorphide exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor family and play a crucial role in pain modulation. Upon binding, this compound activates these receptors, leading to the inhibition of neurotransmitter release and the reduction of pain signals. The molecular targets include the mu, delta, and kappa opioid receptors, with the mu receptor being the primary target for its analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Chlorodihydromorphide is unique compared to other opioid derivatives due to the presence of the chlorine atom, which enhances its binding affinity and potency. Similar compounds include:
Morphine: The parent compound, which lacks the chlorine atom and has a different pharmacological profile.
Codeine: Another morphine derivative with a methoxy group instead of a chlorine atom, resulting in different potency and effects.
Hydromorphone: A hydrogenated derivative of morphine with different pharmacokinetics and potency.
This compound stands out due to its enhanced potency and unique chemical structure, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59971-06-1 |
|---|---|
Molekularformel |
C17H20ClNO2 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H20ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2,5,10-12,16,20H,3-4,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |
InChI-Schlüssel |
LPDXKVXGVZJEDR-ZFDIKFDDSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)Cl |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


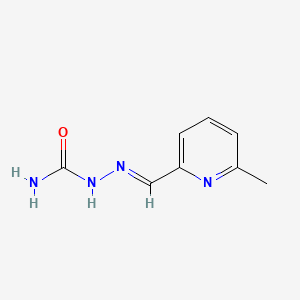

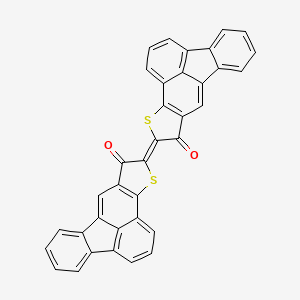
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
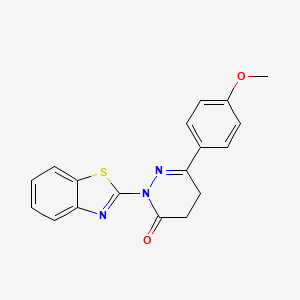

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
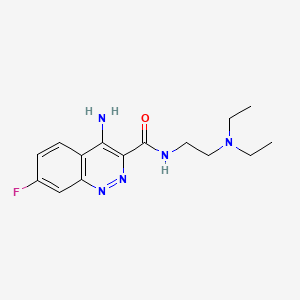
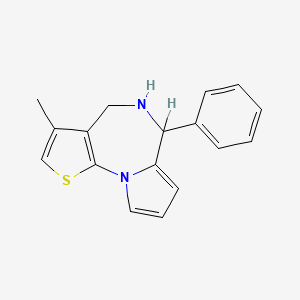

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)

